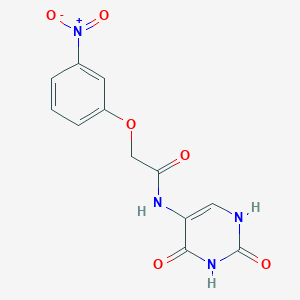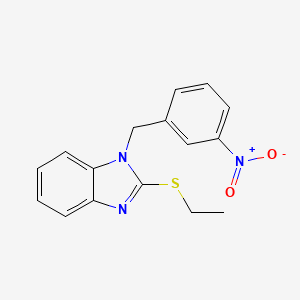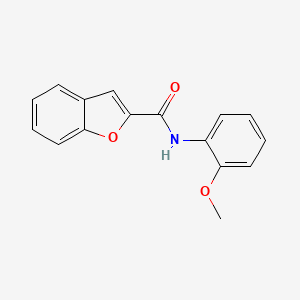
4-benzyl-1-(3-methylbutanoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Piperidine derivatives, including structures similar to 4-benzyl-1-(3-methylbutanoyl)piperidine, are synthesized through various organic reactions. A notable method involves the alkylation of piperidine with benzyl and acyl groups to introduce the benzyl and 3-methylbutanoyl substituents. This synthesis approach allows for the controlled introduction of functional groups, enhancing the molecule's chemical diversity and potential biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 4-benzyl-1-(3-methylbutanoyl)piperidine, is characterized by X-ray diffraction and spectroscopic methods. These analyses provide insights into the compound's conformation, bond lengths, and angles, contributing to a better understanding of its reactivity and interaction with biological targets (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution, allowing for further functionalization of the molecule. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity (Sugimoto et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of the substituents on the piperidine ring. These properties are essential for determining the compound's suitability for various applications, including its formulation in pharmaceuticals (Picard et al., 2000).
Chemical Properties Analysis
The chemical properties of 4-benzyl-1-(3-methylbutanoyl)piperidine, such as reactivity, stability, and acidity/basicity, are key factors in its application in synthesis and drug development. Understanding these properties helps in predicting the compound's behavior in chemical reactions and its interaction with biological systems (Janani et al., 2020).
科学的研究の応用
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives, including those structurally related to 4-benzyl-1-(3-methylbutanoyl)piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant potential as inhibitors of acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease. For example, specific derivatives demonstrated high potency and selectivity towards AChE over butyrylcholinesterase (BuChE), highlighting their potential as therapeutic agents for neurodegenerative diseases (Sugimoto et al., 1990), (Sugimoto et al., 1992).
Aromatase Inhibition
Research has also explored the synthesis and biological evaluation of piperidine-2,6-dione derivatives as inhibitors of estrogen biosynthesis, which is crucial in the treatment of hormone-dependent breast cancer. These studies have identified compounds with significantly stronger inhibition of human placental aromatase compared to existing treatments, offering a new avenue for breast cancer therapy (Hartmann & Batzl, 1986).
σ Ligand Affinity
Investigations into sila-analogues of piperidine derivatives have revealed high-affinity, selective σ ligands. These compounds, through structural modification (e.g., replacing carbon with silicon in the spirocenter), have been studied for their affinities for various central nervous system receptors, providing insights into the development of novel therapeutic agents for neurological disorders (Tacke et al., 2003).
Antidepressant Potential
The oxidative metabolism of piperazine derivatives, including those structurally related to 4-benzyl-1-(3-methylbutanoyl)piperidine, has been thoroughly studied to identify the enzymes involved. Such research is critical for the development of novel antidepressants, demonstrating the role of cytochrome P450 enzymes in the metabolic pathways of these compounds and their potential efficacy and safety profiles as antidepressants (Hvenegaard et al., 2012).
作用機序
Safety and Hazards
When handling this compound, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray .
将来の方向性
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its ‘antioxidant, anti-inflammatory, anti-apoptotic, and bio-availability enhancing abilities’ that provide the initial framework in managing and alleviating severe disease conditions .
特性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-14(2)12-17(19)18-10-8-16(9-11-18)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFKCGDSKXYYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperidino)-3-methyl-1-butanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)


![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)


![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)
![9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5543401.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)
![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)
